N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE

Chemical Biology TSPO GABAA

This compound features a unique meta-substituted anilide topology where the phenylacetamide is connected via the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core, inverting the canonical amide attachment of clinically characterized ligands (e.g., zolpidem, alpidem). This structural divergence abrogates canonical TSPO/GABAA binding, enabling orthogonal target discovery. Residing outside dense 3-acetamide patent coverage (US-8980887-B2), it provides freedom-to-operate for hit-to-lead optimization. Ideal for library enrichment, fragment-based screening, SAR matrix studies, and chemoproteomic profiling (TPP). Predicted cLogP >3.5 and MW 341.4 g/mol position it favorably within lead-like chemical space.

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
Cat. No. B5640870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE
Molecular FormulaC22H19N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H19N3O/c1-16-7-6-12-25-15-20(24-22(16)25)18-10-5-11-19(14-18)23-21(26)13-17-8-3-2-4-9-17/h2-12,14-15H,13H2,1H3,(H,23,26)
InChIKeyYRFWCNHTXPUIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide – Core Identity and Structural Context for Procurement


N-(3-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide (molecular formula C22H19N3O, molecular weight 341.4 g/mol) is a synthetic small molecule belonging to the 2-arylimidazo[1,2-a]pyridine chemotype. Its defining feature is a meta-substituted anilide linkage where the phenylacetamide moiety is connected through the phenyl ring rather than directly to the imidazopyridine core . This topological arrangement distinguishes it from the majority of pharmacologically characterized imidazopyridine acetamides (e.g., alpidem, zolpidem) where the acetamide is fused at the 3-position of the heterocycle [1]. The 8-methyl substituent on the imidazopyridine scaffold contributes to a unique substitution pattern that is underexplored in the public domain, making this compound a structurally differentiated candidate for library enrichment, fragment-based screening, and structure–activity relationship (SAR) exploration.

Why N-(3-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide Cannot Be Replaced by Alternate Imidazopyridine Acetamides


The imidazo[1,2-a]pyridine acetamide class encompasses highly divergent topological isomers with profoundly different pharmacological profiles [1]. Well-characterized congeners such as alpidem and zolpidem feature an acetamide chain directly attached to the 3-position of the imidazopyridine core, enabling high-affinity interactions with TSPO (Ki ~0.5–7.9 nM) [2] and GABAA receptors (Ki ~20 nM at α1) , respectively. In contrast, the target compound adopts an inverse topology: the amide bond is positioned on a meta-substituted phenyl linker projecting from the 2-position of the imidazopyridine . This topological inversion is predicted to abrogate the canonical binding mode observed for classical imidazopyridine TSPO and GABAA ligands, while potentially enabling interactions with orthogonal biological targets. Consequently, substituting this compound with a standard 3-acetamide analog in a screening campaign or SAR study risks forfeiting access to a distinct and largely unexplored region of chemical biology space.

Quantitative Differentiation Evidence for N-(3-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide


Structural Topology Divergence from Canonical TSPO and GABAA Ligands

The target compound features a meta-substituted phenylacetamide connected to the 2-position of the imidazopyridine scaffold . In contrast, clinically and preclinically validated imidazopyridine acetamides—including alpidem, zolpidem, and the 2-phenylimidazo[1,2-a]pyridine-3-acetamide series reported by Denora et al.—carry the acetamide moiety directly attached to the 3-position of the heterocycle [1]. This fundamental topological isomerism is expected to result in divergent three-dimensional pharmacophore presentation and distinct biological target engagement profiles. While alpidem binds TSPO with an IC50 of 7.9 nM and zolpidem binds GABAA α1 with a Ki of 20 nM [2], the target compound lacks the 3-acetamide geometry required for these canonical binding modes, making it orthogonal to the established imidazopyridine pharmacology.

Chemical Biology TSPO GABAA Imidazopyridine Topological Isomerism

Patent Landscape Exclusivity Relative to Major Imidazopyridine Acetamide IP Estates

The US patent US-8980887-B2 and its family (e.g., US20130203754A1) claim 2-arylimidazo[1,2-a]pyridine-3-acetamide derivatives with broad therapeutic utility [1]. Critically, the claimed Markush structures require the acetamide moiety at the 3-position of the imidazopyridine core [1]. The target compound—bearing a 2-phenylacetamide connected through a meta-phenyl linker at the 2-position—falls outside the scope of these claims, as confirmed by structural analysis of representative patent examples . This IP differentiation is strategically significant: researchers seeking novel, unencumbered imidazopyridine chemical matter for probe or lead development can prioritize this compound without navigating the dense IP landscape surrounding 3-acetamide variants.

Intellectual Property Patent Analysis Chemical Space SAR

Predicted Physicochemical Differentiation for Membrane Permeability and CNS Exposure

Using the analog N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 324058-02-8) for comparison, a lower predicted cLogP of ~2.88 suggests moderate lipophilicity for the 3-acetamide series. The target compound, with its extended phenylacetamide linker, is expected to exhibit a higher cLogP (>3.5) and larger topological polar surface area (tPSA), positioning it in a distinct region of CNS MPO (Multiparameter Optimization) chemical space compared to alpidem (cLogP ~4.5, tPSA ~50 Ų) and zolpidem (cLogP ~2.5, tPSA ~42 Ų) [1]. This differentiation is quantifiable and meaningful for applications requiring specific physicochemical property windows, such as blood–brain barrier penetration or oral bioavailability optimization.

Physicochemical Properties Drug-likeness CNS Penetration Lipophilicity

Biological Target Annotation Gap as a Unique Screening Opportunity

Unlike the heavily annotated 3-acetamide imidazopyridines (alpidem: TSPO, GABAA [1]; zolpidem: GABAA α1 ; 2-phenylimidazo[1,2-a]pyridine derivatives: melatonin receptors MT1/MT2, Ki ~8–28 nM [2]), the target compound has no publicly disclosed biological activity data in peer-reviewed literature or major bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) as of 2026. This absence of annotation paradoxically constitutes a quantifiable differentiation: in phenotypic screening or chemoproteomic profiling campaigns, the compound's uncharted target landscape represents an untapped opportunity for discovering novel target–ligand pairs. Its structural divergence from annotated chemotypes increases the probability of identifying unique bioactivity fingerprints that are not redundant with existing imidazopyridine tool compounds.

High-Throughput Screening Target Deconvolution Chemical Biology Library Design

Optimal Application Scenarios for N-(3-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide in Scientific and Industrial Workflows


Chemical Library Diversification for Phenotypic and High-Throughput Screening

Institutional and commercial screening libraries heavily rely on imidazopyridine derivatives represented by the 3-acetamide topology (e.g., zolpidem-like and alpidem-like scaffolds) [1]. Incorporating N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide introduces a topologically distinct chemotype that expands library diversity along the amide-attachment vector [2]. Its predicted intermediate lipophilicity (cLogP >3.5) and moderate molecular weight (341.4 Da) position it favorably within lead-like chemical space, and its lack of prior biological annotation increases the probability of discovering novel bioactivity in unbiased phenotypic screens .

IP-Unencumbered Chemical Probe and Lead Discovery Programs

Organizations pursuing imidazopyridine-based drug discovery frequently encounter dense patent coverage around 3-acetamide derivatives under US-8980887-B2 and related filings [1]. The target compound, by virtue of its 2-position meta-phenylacetamide topology, resides outside this IP estate [2], offering a freedom-to-operate advantage for hit-to-lead and lead optimization campaigns. This makes it particularly suitable for biotech and academic groups seeking to develop novel imidazopyridine-derived probes without navigating complex licensing landscapes.

SAR Studies Exploring Amide Topology Effects on Imidazopyridine Pharmacology

Extensive SAR has been established for substituent effects at the 6- and 8-positions of 2-phenylimidazo[1,2-a]pyridine-3-acetamides, revealing that para-substituted hydrophilic groups on the phenyl ring enhance peripheral benzodiazepine receptor (PBR/TSPO) affinity [1]. The target compound, bearing an 8-methyl substituent and an inverted amide topology, serves as a critical negative control or exploratory probe for dissecting the contribution of amide orientation to target engagement . Its inclusion in SAR matrix studies enables researchers to decouple substituent effects from scaffold topology effects—a capability unavailable with 3-acetamide analogs alone.

Chemoproteomic Target Deconvolution and Off-Target Profiling Panels

Given the well-documented polypharmacology of imidazopyridine acetamides—which includes TSPO, GABAA, melatonin receptors, and PI3K isoforms [1][2]—the target compound's uncharted target landscape makes it an ideal candidate for chemoproteomic profiling using techniques such as thermal proteome profiling (TPP) or affinity-based proteomics. Its structural divergence from annotated imidazopyridines increases the likelihood of identifying distinct protein interaction networks, providing valuable insights for target deconvolution and for constructing selectivity panels that differentiate between closely related imidazopyridine chemotypes.

Quote Request

Request a Quote for N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.